![molecular formula C13H28S2 B14277726 1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane CAS No. 140221-17-6](/img/structure/B14277726.png)
1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane is an organic compound characterized by the presence of two pentylsulfanyl groups attached to a propyl chain. This compound belongs to the class of sulfides, which are known for their distinctive sulfur-containing functional groups. The presence of sulfur atoms in the structure imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-bromopentane with 3-mercaptopropylamine to form an intermediate compound. This intermediate is then subjected to further reactions with pentylthiol in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations under optimized conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions. The oxidation process typically converts the sulfide groups to sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target specific functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Sulfoxides and sulfones are common products formed during oxidation reactions.
Reduction: The reduction of specific functional groups may yield alcohols or amines.
Substitution: Halogenated derivatives of the compound are typical products of substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used as a probe to study the interactions of sulfur-containing molecules with biological systems. It can also serve as a model compound for investigating the behavior of sulfides in biological environments.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may explore its use as a precursor for the development of new drugs or as a tool for studying disease mechanisms.
Industry: In industrial applications, this compound may be used as an additive in lubricants, polymers, and other materials to enhance their properties.
Wirkmechanismus
The mechanism of action of 1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form bonds with metal ions or other reactive species, leading to the formation of new chemical entities. These interactions may influence various biochemical processes, such as enzyme activity, signal transduction, and cellular metabolism. The compound’s effects are mediated through its ability to modulate the activity of specific proteins or enzymes, thereby altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane can be compared with other similar compounds, such as:
1-{[3-(Methylsulfanyl)propyl]sulfanyl}pentane: This compound has a similar structure but with methyl groups instead of pentyl groups. The presence of shorter alkyl chains may result in different chemical properties and reactivity.
1-{[3-(Ethylsulfanyl)propyl]sulfanyl}pentane: The ethyl analog of the compound also exhibits distinct chemical behavior due to the presence of ethyl groups.
1-{[3-(Butylsulfanyl)propyl]sulfanyl}pentane: This compound contains butyl groups, which may influence its solubility and reactivity compared to the pentyl analog.
The uniqueness of this compound lies in its specific alkyl chain length and the resulting chemical properties. The presence of pentyl groups may enhance its hydrophobicity and influence its interactions with other molecules.
Eigenschaften
CAS-Nummer |
140221-17-6 |
|---|---|
Molekularformel |
C13H28S2 |
Molekulargewicht |
248.5 g/mol |
IUPAC-Name |
1-(3-pentylsulfanylpropylsulfanyl)pentane |
InChI |
InChI=1S/C13H28S2/c1-3-5-7-10-14-12-9-13-15-11-8-6-4-2/h3-13H2,1-2H3 |
InChI-Schlüssel |
JBLCPTFSJCEHOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSCCCSCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



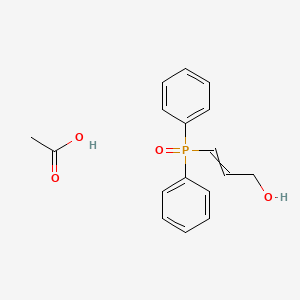
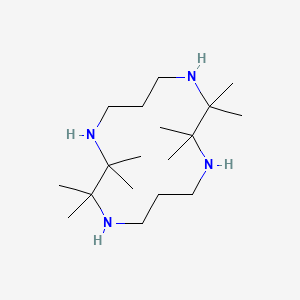
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
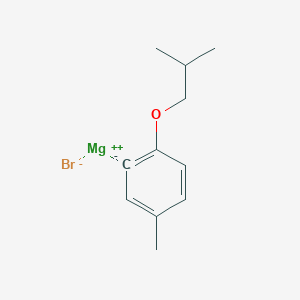
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)
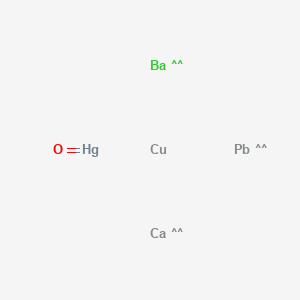
![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)

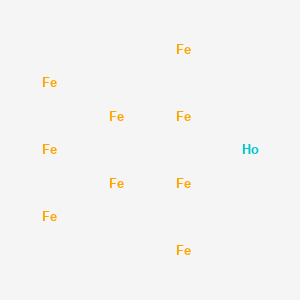

![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
